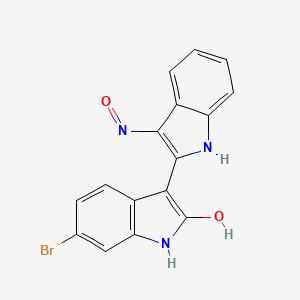

6-Bromoindirubin-3'-oxime

概要

説明

「バイオアクティブ化合物」という用語は、ヒトの健康にプラスの影響を与える可能性のある、天然に存在する必須および非必須化合物のクラスを指します。これらの化合物は、植物、動物、微生物など、さまざまな天然資源に少量含まれていることがよくあります。 それらは幅広い生物学的活性を示し、その潜在的な健康上の利点とさまざまな分野における用途について広く研究されてきました .

準備方法

合成経路と反応条件: バイオアクティブ化合物の調製は、古典的な方法と非従来の方法を含むさまざまな合成経路によって達成できます。 古典的な方法には、ソックスレー抽出、浸漬、注入、浸透、消化、煎じ、蒸気、水蒸気蒸留などの技術が含まれます . これらの方法は、多くの場合、有機溶媒の消費量が多く、コストが高く、処理時間が長くなります。

これらには、超音波支援抽出、酵素支援抽出、マイクロ波支援抽出、パルス電場支援抽出、加圧液体抽出、超臨界流体抽出などがあります . これらの方法は、環境にやさしく、エネルギーと溶媒の消費量を削減し、抽出効率を向上させています。

工業生産方法: バイオアクティブ化合物の工業生産には、多くの場合、天然資源からの大規模抽出が伴います。 深共晶溶媒抽出などの技術は、環境に優しい性質と高い抽出効率により人気が高まっています . これらの溶媒は、水素結合を介して2つ以上の無毒な成分から形成され、従来の有機溶媒の代替手段を提供します。

化学反応の分析

反応の種類: バイオアクティブ化合物は、酸化、還元、置換、触媒反応など、さまざまな化学反応を受けます。 これらの反応は、化合物の化学構造を修飾し、生物学的活性を高めるために不可欠です .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、触媒、溶媒などがあります。 たとえば、鈴木カップリング反応、酸化C–Cカップリング、フリーデル・クラフツ反応、ヘック反応は、バイオアクティブ化合物の合成で一般的に用いられます . 試薬と条件の選択は、目的の化学変換と合成される特定のバイオアクティブ化合物によって異なります。

主な生成物: これらの反応から生成される主な生成物は、特定のバイオアクティブ化合物と反応条件によって異なります。 たとえば、鈴木反応では通常、ビアリール化合物が生成されますが、フリーデル・クラフツ反応ではアルキル化またはアシル化された芳香族化合物が生成されます .

科学研究への応用

バイオアクティブ化合物は、化学、生物学、医学、産業など、さまざまな分野にわたって幅広い科学研究への応用を持っています。 化学では、これらの化合物は、それらのユニークな化学的性質と、新しい分子の合成のためのビルディングブロックとしての潜在性について研究されています . 生物学では、それらは細胞プロセスにおける役割と治療剤としての可能性について調査されています .

医学では、バイオアクティブ化合物は、癌、心血管疾患、神経変性疾患など、さまざまな疾患を治療する可能性について探求されています . それらは、新しい薬物や治療剤の開発にも使用されています。 食品業界では、バイオアクティブ化合物は、健康を促進し、病気を予防するために、機能性食品や栄養補助食品に組み込まれています .

科学的研究の応用

Anti-Aging Effects

6BIO has emerged as a promising agent in combating age-related cellular decline. Research indicates that it significantly retards cardiac aging by inducing autophagy and reducing oxidative stress. In a study involving myocardial cells, 6BIO treatment led to:

- Increased levels of p53

- Decreased p16 and β-galactosidase levels

- Attenuation of cardiac fibrosis

These findings suggest that 6BIO can effectively rejuvenate cardiomyocytes and enhance their resilience against age-related damage . Furthermore, its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β) and mammalian target of rapamycin (mTOR) signaling pathways is crucial in this anti-aging mechanism .

Table 1: Summary of Anti-Aging Effects of 6BIO

| Parameter | Effect of 6BIO |

|---|---|

| p53 Levels | Increased |

| p16 Levels | Decreased |

| β-Galactosidase Levels | Decreased |

| Cardiac Fibrosis | Attenuated |

| Autophagy | Induced |

| Oxidative Stress | Reduced |

Cancer Therapeutics

6BIO has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway, which is often aberrantly activated in various cancers, including melanoma. In vitro studies have demonstrated that 6BIO can induce apoptosis in human melanoma cells by inhibiting JAK family kinase activity. This action not only suppresses tumor growth but also shows low toxicity in animal models .

Case Study: Melanoma Treatment

In a xenograft mouse model of melanoma, administration of 6BIO resulted in significant tumor reduction compared to control groups. The compound's ability to selectively target cancer cells while sparing normal tissues makes it a candidate for further development as an anti-cancer drug .

Neuroprotection

The neuroprotective properties of 6BIO have been explored in the context of neurodegenerative diseases. By inhibiting GSK-3β, 6BIO promotes the survival of dopaminergic neurons and reduces oxidative stress-induced neuronal damage. Studies suggest that it may play a role in mitigating conditions such as Alzheimer's disease and Parkinson's disease by enhancing cellular resilience against neurotoxic insults .

Liver Health

Recent findings indicate that 6BIO can significantly improve liver health by enhancing autophagy and lipid metabolism while reducing oxidative stress. In rodent models, treatment with 6BIO led to lower levels of inflammatory markers and improved liver function parameters, suggesting its potential as a therapeutic agent for age-related liver diseases .

Stem Cell Differentiation

Research has shown that 6BIO influences the differentiation of human dental pulp stem cells (hDPSCs). It activates Wnt signaling pathways, promoting osteogenic differentiation—an essential process for dental tissue regeneration. The compound increased alkaline phosphatase activity and mineralization in hDPSCs, indicating its potential utility in regenerative medicine .

Table 2: Effects of 6BIO on Stem Cell Differentiation

| Parameter | Effect Observed |

|---|---|

| Wnt Signaling Activation | Confirmed |

| Alkaline Phosphatase Activity | Increased |

| Mineralization | Enhanced |

作用機序

バイオアクティブ化合物の作用機序には、体内の特定の分子標的と経路との相互作用が含まれます。 これらの化合物は、受容体、酵素、その他のタンパク質に結合することで、さまざまな生物学的プロセスを調節できます . たとえば、一部のバイオアクティブ化合物は、フリーラジカルを捕捉し、酸化ストレスを軽減することで、抗酸化剤として作用します . 他のものは、疾患の進行に関与する特定の酵素またはシグナル伝達経路を阻害する可能性があります .

類似化合物の比較

バイオアクティブ化合物は、化学構造、生物学的活性、作用機序に基づいて、他の類似化合物と比較できます。 たとえば、類似の構造を持つ化合物は、類似の作用機序と生物学的効果を共有する場合があります . 各バイオアクティブ化合物は、他の化合物とは異なるユニークな特性を持っています。

類似化合物: 類似化合物の例を以下に示します。

- テルペンおよびテルペノイド

- フェノール化合物

- アルカロイド

- フラボノイド

- ステロール

これらの化合物は、共通の構造的特徴と生物学的活性を共有していますが、特定の化学的性質と作用機序が異なります。

類似化合物との比較

Bioactive compounds can be compared with other similar compounds based on their chemical structure, biological activity, and mechanism of action. For instance, compounds with similar structures may share similar mechanisms of action and biological effects . each bioactive compound has unique properties that distinguish it from others.

Similar Compounds: Some examples of similar compounds include:

- Terpenes and terpenoids

- Phenolic compounds

- Alkaloids

- Flavonoids

- Sterols

These compounds share common structural features and biological activities but differ in their specific chemical properties and mechanisms of action.

生物活性

6-Bromoindirubin-3'-oxime (6BIO) is a hemi-synthetic derivative of indirubins, which are compounds found in various plants and mollusks. This compound has garnered attention for its diverse biological activities, particularly its role as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is implicated in numerous age-related diseases, including cancer, neurodegeneration, and diabetes. This article reviews the biological activity of 6BIO, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of GSK-3β

6BIO acts primarily by inhibiting GSK-3β, which plays a crucial role in various signaling pathways related to cell proliferation, apoptosis, and metabolism. The inhibition of this kinase leads to several downstream effects, including:

- Reduction of oxidative stress : 6BIO treatment has been shown to decrease oxidative load and protect against oxidative stress-mediated DNA damage in human diploid skin fibroblasts .

- Activation of antioxidant responses : The compound promotes the activation of antioxidant modules and enhances proteostasis, contributing to cellular health and longevity .

- Induction of autophagy : Studies indicate that 6BIO enhances autophagy processes, which are essential for cellular maintenance and the removal of damaged organelles .

Anti-Cancer Activity

Inhibition of JAK/STAT3 Signaling

One of the notable findings regarding 6BIO is its ability to inhibit JAK/STAT3 signaling pathways in cancer cells. In melanoma models, 6BIO induced apoptosis by reducing the phosphorylation levels of JAKs and STAT3, leading to downregulation of anti-apoptotic proteins such as Mcl-1. This effect was observed in both in vitro and in vivo studies, demonstrating its potential as an anti-cancer agent with low toxicity .

Tumor Growth Suppression

In xenograft models using human melanoma cells, 6BIO significantly suppressed tumor growth. This suggests that it may serve as a promising therapeutic option for treating aggressive cancers like melanoma .

Neuroprotective Effects

Research has shown that 6BIO exhibits neuroprotective properties by mitigating neurodegenerative processes. Its ability to reduce oxidative stress and promote cellular survival pathways positions it as a candidate for further exploration in neurological disorders .

Cardioprotective Effects

Recent studies have indicated that 6BIO may also exert protective effects on cardiac tissues by:

- Reducing cardiac fibrosis.

- Modulating p53 levels and decreasing senescence markers such as p16 and β-galactosidase.

- Inducing autophagy while alleviating oxidative stress in cardiomyocytes .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Melanoma Treatment : A study demonstrated that treatment with 6BIO resulted in significant tumor size reduction in an A2058 human melanoma xenograft model. The mechanism involved suppression of JAK/STAT3 signaling pathways, leading to increased apoptosis rates among cancer cells .

- Cardiac Aging : In experiments focusing on myocardial aging, 6BIO treatment led to decreased levels of senescence markers and improved cardiac function metrics, indicating its potential as an anti-aging agent for heart tissues .

特性

IUPAC Name |

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUSDSPQYQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648023 | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-62-9 | |

| Record name | 6-Bromoindirubin-3'-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromoindirubin-3'-oxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.

ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.

ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.

A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.

ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.

ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:

- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].

- It promotes the proliferation of mouse male germline stem cells [].

- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].

- 6BIO induces apoptosis of human melanoma cells [].

- It accelerates fracture healing in a mouse model [].

- It promotes bone regeneration in a mouse periodontitis model [].

- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].

- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].

- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].

A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.

ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.

ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.

ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:

- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].

- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].

- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。